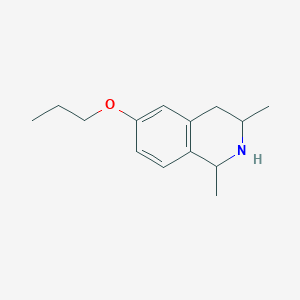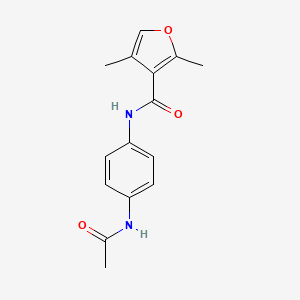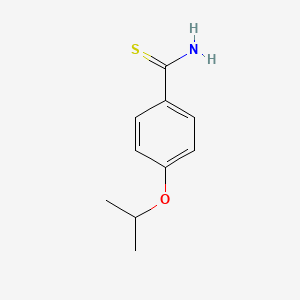
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a pyridazine ring (based on the “pyridazin” in the name), fluorophenyl groups (indicated by “4-fluorophenyl”), and diphenylpropanamide groups . It’s important to note that the exact properties and characteristics would depend on the specific structure of the compound, which isn’t fully detailed in the name.
Molecular Structure Analysis
The exact molecular structure would depend on the specific arrangement of the atoms and groups within the compound. As an example, a compound named “Benzamide, N-(4-fluorophenyl)-2-bromo-” has a molecular weight of 294.119 .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure of the compound. For a related compound, 4-Fluorophenylacetonitrile, the boiling point is 119-120 °C and the density is 1.126 g/mL at 25 °C .Applications De Recherche Scientifique
Antiprotozoal Agents
Research on diphenyl-based bis(2-iminoimidazolidines) suggests their promise as antiprotozoal agents, particularly against Trypanosoma brucei, the causative agent of trypanosomiasis. Modifications to these compounds, such as the introduction of halogen atoms like fluorophenyl, have shown to improve activity and selectivity, indicating the potential of related compounds in treating protozoal infections (Martínez et al., 2015).
Anticancer and Antiangiogenic Agents
Pyridazinones, recognized for their wide spectrum of biological activities, have been explored for their anticancer, antiangiogenic, and antioxidant properties. New derivatives synthesized for inhibitory effects on various cancer cell lines have highlighted the versatility of this scaffold in developing potential anticancer therapies (Kamble et al., 2015).
Molecular Docking Studies for Anticancer Activity
Molecular docking studies on 3(2H)-one pyridazinone derivatives have been conducted to explore their potential as antioxidants and to investigate their anticancer activity. These studies aim to synthesize compounds with significant bioactivity, underscoring the importance of structural analysis in the development of therapeutic agents (Mehvish & Kumar, 2022).
Synthesis of Fluorine-Substituted Compounds for HIV-1 Inhibition
The synthesis of novel fluorine-substituted compounds aimed at inhibiting HIV-1 activity demonstrates the ongoing research into developing more effective antiviral agents. These studies involve complex synthetic pathways to create compounds that could potentially offer new avenues for HIV treatment (Abdel-Rahman et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c28-23-13-11-22(12-14-23)25-15-16-27(33)31(30-25)18-17-29-26(32)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,24H,17-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTJHYUWSANWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)
![1-(3-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2958143.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B2958145.png)
![3'-Methyl-[1,1'biphenyl]-4-yl)methyl acetate](/img/structure/B2958147.png)


![ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2958153.png)
![N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958156.png)

![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)
![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)

